An In-Depth Technical Guide to 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester (CAS No. 1218789-71-9)
An In-Depth Technical Guide to 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester (CAS No. 1218789-71-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have become indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. Within the vast family of boronic acid reagents, arylboronic acids are particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.
However, free boronic acids often suffer from instability, including a propensity for dehydration to form boroxines and susceptibility to protodeboronation, which can complicate their purification, storage, and handling. To address these stability issues, the corresponding boronic acid pinacol esters are frequently employed. These esters are generally more stable, crystalline solids that are easier to purify and handle, while still retaining the requisite reactivity for cross-coupling reactions. This guide focuses on a specific and increasingly relevant building block: 3-Ethoxy-5-methylphenylboronic acid pinacol ester (CAS No. 1218789-71-9) . While the free boronic acid is less common, its pinacol ester provides a stable and reliable source for introducing the 3-ethoxy-5-methylphenyl moiety into target molecules.
This document will provide a comprehensive overview of the synthesis, properties, and applications of 3-Ethoxy-5-methylphenylboronic acid pinacol ester, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of 3-Ethoxy-5-methylphenylboronic acid pinacol ester are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1218789-71-9 | [1] |
| Molecular Formula | C₁₅H₂₃BO₃ | [1] |
| Molecular Weight | 262.2 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥95% | [1] |
| Storage | 3-5 °C, under inert atmosphere | [2] |
| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, and diethyl ether. | [2] |
Handling and Storage Considerations:
As with many boronic esters, 3-Ethoxy-5-methylphenylboronic acid pinacol ester is sensitive to hydrolysis, particularly in the presence of moisture and acidic or basic conditions. Therefore, it is crucial to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (refrigeration is recommended) to ensure its long-term stability and reactivity. When handling the reagent, it is advisable to work in a dry environment and use anhydrous solvents to prevent premature decomposition.
Synthesis of 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester
The most common and efficient method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction . This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (or triflate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
A logical synthetic route to 3-Ethoxy-5-methylphenylboronic acid pinacol ester starts from the readily available 3,5-dimethylphenol. The overall synthetic workflow can be envisioned as a three-step process:
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Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of 3,5-dimethylphenol to yield 1-ethoxy-3,5-dimethylbenzene.
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Electrophilic Aromatic Bromination: Regioselective bromination of the activated aromatic ring of 1-ethoxy-3,5-dimethylbenzene to produce the key intermediate, 1-bromo-3-ethoxy-5-methylbenzene.
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Miyaura Borylation: Palladium-catalyzed conversion of 1-bromo-3-ethoxy-5-methylbenzene to the target boronic acid pinacol ester.
Synthetic workflow for 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Step 1: Synthesis of 1-Ethoxy-3,5-dimethylbenzene (Williamson Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[3]
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Reaction:
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Reagents and Equipment:
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3,5-Dimethylphenol
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Ethyl iodide
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or N,N-dimethylformamide (DMF) as solvent
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
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Procedure:
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To a solution of 3,5-dimethylphenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
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Stir the mixture at room temperature for 15 minutes.
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Add ethyl iodide (1.2 eq.) dropwise to the suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethoxy-3,5-dimethylbenzene.
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Step 2: Synthesis of 1-Bromo-3-ethoxy-5-methylbenzene (Electrophilic Aromatic Bromination)
The ethoxy and methyl groups are ortho-, para-directing activators. In this case, bromination is expected to occur at the position ortho to the ethoxy group and para to one of the (now electronically differentiated) methyl groups.
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Reaction:
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Reagents and Equipment:
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1-Ethoxy-3,5-dimethylbenzene
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N-Bromosuccinimide (NBS)
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Acetonitrile or dichloromethane as solvent
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Round-bottom flask, magnetic stirrer, ice bath
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Procedure:
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Dissolve 1-ethoxy-3,5-dimethylbenzene (1.0 eq.) in acetonitrile in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, keeping the temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-ethoxy-5-methylbenzene.
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Step 3: Synthesis of 3-Ethoxy-5-methylphenylboronic Acid Pinacol Ester (Miyaura Borylation)
This final step introduces the boronic ester functionality.
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Reaction:
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Reagents and Equipment:
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1-Bromo-3-ethoxy-5-methylbenzene
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) or another suitable palladium catalyst
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Potassium acetate (KOAc)
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1,4-Dioxane or dimethyl sulfoxide (DMSO) as solvent
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Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry, reflux condenser, magnetic stirrer, heating mantle
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Procedure:
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In a Schlenk flask under an argon or nitrogen atmosphere, combine 1-bromo-3-ethoxy-5-methylbenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and PdCl₂(dppf) (0.03 eq.).
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Add anhydrous 1,4-dioxane to the flask.
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Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by gas chromatography-mass spectrometry (GC-MS) or TLC.
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After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-Ethoxy-5-methylphenylboronic acid pinacol ester as a solid.
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Applications in Drug Discovery and Medicinal Chemistry
The 3-ethoxy-5-methylphenyl moiety is a valuable structural motif in medicinal chemistry. The strategic placement of the ethoxy and methyl groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. As such, the corresponding boronic acid pinacol ester serves as a key building block for introducing this fragment into potential drug candidates.
The primary application of 3-Ethoxy-5-methylphenylboronic acid pinacol ester is in Suzuki-Miyaura cross-coupling reactions . This reaction allows for the efficient formation of a C-C bond between the 3-ethoxy-5-methylphenyl group and a variety of sp²-hybridized carbon atoms, such as those in aryl or heteroaryl halides or triflates.
General scheme of Suzuki-Miyaura coupling with 3-Ethoxy-5-methylphenylboronic acid pinacol ester.
Representative Suzuki-Miyaura Coupling Protocol
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Reagents and Equipment:
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3-Ethoxy-5-methylphenylboronic acid pinacol ester (1.2 eq.)
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Aryl or heteroaryl halide (e.g., a bromo-substituted heterocycle) (1.0 eq.)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)
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2M aqueous sodium carbonate (Na₂CO₃) solution
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Toluene/Ethanol mixture as solvent
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Schlenk flask, reflux condenser, magnetic stirrer, heating mantle
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Procedure:
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To a Schlenk flask under an inert atmosphere, add the aryl halide, 3-Ethoxy-5-methylphenylboronic acid pinacol ester, and Pd(PPh₃)₄.
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Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
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Heat the biphasic mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Separate the organic layer, and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.
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The specific choice of catalyst, ligand, base, and solvent system is crucial for the success of a Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates being coupled.
Conclusion
3-Ethoxy-5-methylphenylboronic acid pinacol ester is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its enhanced stability compared to the free boronic acid makes it an attractive reagent for introducing the 3-ethoxy-5-methylphenyl moiety into complex molecules. A robust synthetic route to this reagent is accessible from common starting materials, and its application in Suzuki-Miyaura cross-coupling reactions is straightforward, providing a powerful tool for the construction of novel molecular architectures with potential therapeutic applications. As the demand for structurally diverse and functionally optimized drug candidates continues to grow, the importance of specialized building blocks like 3-Ethoxy-5-methylphenylboronic acid pinacol ester is set to increase.
References
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Aladdin Scientific. 3-Ethoxy-5-methylphenylboronic acid, pinacol ester, min 95%, 1 gram. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
